5-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-[3-(trifluoromethyl)benzyl]-2(1H)-pyridinone 5-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-[3-(trifluoromethyl)benzyl]-2(1H)-pyridinone
Brand Name: Vulcanchem
CAS No.: 477853-02-4
VCID: VC4379294
InChI: InChI=1S/C17H15F3N4OS/c1-2-24-15(21-22-16(24)26)12-6-7-14(25)23(10-12)9-11-4-3-5-13(8-11)17(18,19)20/h3-8,10H,2,9H2,1H3,(H,22,26)
SMILES: CCN1C(=NNC1=S)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)C(F)(F)F
Molecular Formula: C17H15F3N4OS
Molecular Weight: 380.39

5-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-[3-(trifluoromethyl)benzyl]-2(1H)-pyridinone

CAS No.: 477853-02-4

Cat. No.: VC4379294

Molecular Formula: C17H15F3N4OS

Molecular Weight: 380.39

* For research use only. Not for human or veterinary use.

5-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-[3-(trifluoromethyl)benzyl]-2(1H)-pyridinone - 477853-02-4

Specification

CAS No. 477853-02-4
Molecular Formula C17H15F3N4OS
Molecular Weight 380.39
IUPAC Name 5-(4-ethyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)-1-[[3-(trifluoromethyl)phenyl]methyl]pyridin-2-one
Standard InChI InChI=1S/C17H15F3N4OS/c1-2-24-15(21-22-16(24)26)12-6-7-14(25)23(10-12)9-11-4-3-5-13(8-11)17(18,19)20/h3-8,10H,2,9H2,1H3,(H,22,26)
Standard InChI Key HQLQYALRDLZTPC-UHFFFAOYSA-N
SMILES CCN1C(=NNC1=S)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)C(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three distinct moieties:

  • A 4H-1,2,4-triazole ring substituted with an ethyl group at position 4 and a sulfanyl (-SH) group at position 5.

  • A pyridin-2-one scaffold linked to the triazole via position 5.

  • A 3-(trifluoromethyl)benzyl group attached to the pyridinone nitrogen.

This arrangement confers both lipophilic (trifluoromethylbenzyl) and polar (sulfanyl, pyridinone) domains, enabling interactions with diverse biological targets .

Physical and Chemical Properties

Key physicochemical parameters are summarized below:

PropertyValueSource
Molecular FormulaC₁₇H₁₅F₃N₄OS
Molecular Weight380.39 g/mol
Boiling Point462.5±55.0 °C (Predicted)
Density1.40±0.1 g/cm³ (Predicted)
pKa6.83±0.20 (Predicted)
SolubilityNot experimentally determined

The predicted pKa of 6.83 suggests moderate acidity, likely attributable to the sulfanyl group . The trifluoromethyl group enhances lipid solubility, potentially improving membrane permeability.

Synthesis and Characterization

Synthetic Pathways

Industrial synthesis typically follows multi-step protocols:

  • Triazole Formation: Cyclocondensation of thiosemicarbazides with α,β-unsaturated ketones under acidic conditions.

  • Pyridinone Coupling: Nucleophilic substitution at the pyridinone nitrogen using 3-(trifluoromethyl)benzyl halides.

  • Purification: Recrystallization from ethanol/water mixtures or silica gel chromatography.

Critical parameters include:

  • Temperature control (<5°C during triazole cyclization to prevent side reactions).

  • pH adjustment (maintained at 7–8 during coupling steps).

  • Reaction times (typically 12–24 hours for complete conversion).

Analytical Characterization

Standard techniques verify purity and structure:

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm substituent positions and ring connectivity.

  • Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (m/z 380.39) .

  • X-Ray Crystallography: Limited data available; predicted crystal packing suggests orthorhombic symmetry.

Biological Activities and Mechanisms

Anticancer Screening

While direct data on this compound are lacking, structurally related molecules exhibit:

  • Topoisomerase II Inhibition: IC₅₀ values ~10 μM in MCF-7 breast cancer cells.

  • Apoptosis Induction: Via caspase-3/7 activation in HT-29 colon carcinoma .

SupplierPurityPackaging
Key Organics Ltd.>95%50 mg – 1 g
Bionet Research>98%100 mg – 5 g
Ryan Scientific, Inc.>90%250 mg – 10 g

Pricing ranges from $120–$450 per gram, reflecting synthesis complexity .

Future Directions and Challenges

Research Priorities

  • ADMET Profiling: Systematic assessment of absorption, distribution, metabolism, excretion, and toxicity.

  • Target Identification: Proteomic studies to map protein binding partners.

  • Formulation Development: Nanoencapsulation to enhance aqueous solubility.

Regulatory Considerations

  • REACH Compliance: Requires full ecotoxicological assessment given persistence of trifluoromethyl groups.

  • Patent Landscape: No current patents cover this exact structure, creating opportunities for novel IP .

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